molecular formula C6H6N4O B2864089 2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1330404-31-3

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

カタログ番号: B2864089
CAS番号: 1330404-31-3
分子量: 150.141
InChIキー: GZUBQHMTVLZQJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a nitrogen-containing heterocyclic compound of significant interest in medicinal and agricultural chemistry. The triazolopyrimidine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. As an analogue of purine bases, this and similar fused triazole systems are investigated as potential substrates for enzymatic processes . While specific data for this methylated derivative is limited, related [1,2,4]triazolo[4,3-a]pyrimidine derivatives have demonstrated promising pharmacological profiles in scientific literature, including antimicrobial and other biological activities. Researchers value this core structure for its potential to modulate various biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

特性

IUPAC Name

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-9-6(11)10-4-2-3-7-5(10)8-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUBQHMTVLZQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of β-Keto Esters with Triazole Amines

The fusion of 1,2,4-triazole and pyrimidine rings is commonly achieved via cyclocondensation reactions. A prominent method involves reacting 3-amino-1,2,4-triazole derivatives with β-keto esters, such as ethyl acetoacetate, under acidic conditions. For instance, polyphosphoric acid (PPA) serves as both a catalyst and dehydrating agent, facilitating the formation of the triazolo[4,3-a]pyrimidine core. In a representative procedure, 3-amino-1,2,4-triazole (1.0 mmol) and ethyl acetoacetate (1.2 mmol) are refluxed in PPA at 120°C for 6 hours, yielding the pyrimidinone intermediate. Subsequent hydrolysis and decarboxylation yield the 3(2H)-one moiety.

The methyl group at position 2 originates from the acetyl group of ethyl acetoacetate, which integrates into the triazole ring during cyclization. This method typically achieves yields of 65–75%, with purity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Alkylation of Pre-Formed Triazolopyrimidinones

Post-synthetic methylation at the N-2 position is a reliable strategy for introducing the methyl group. Starting fromtriazolo[4,3-a]pyrimidin-3(2H)-one, alkylation is performed using methyl iodide in the presence of a strong base. In a reported protocol, the triazolopyrimidinone (1.0 mmol) is dissolved in dry dimethylformamide (DMF), treated with sodium hydride (1.2 mmol), and stirred at 0°C for 30 minutes. Methyl iodide (1.5 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours. The product is isolated via filtration and recrystallized from ethanol, yielding 2-methyl-triazolo[4,3-a]pyrimidin-3(2H)-one in 80–85% purity.

Table 1: Alkylation Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
NaH DMF 25 85
K2CO3 Acetone 50 72
LDA THF -78 68

Multicomponent Reactions Under Green Conditions

Eco-friendly synthesis routes utilize one-pot multicomponent reactions (MCRs) to streamline the formation of the triazolopyrimidine scaffold. A green protocol involves reacting methylamine (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and acetylacetone (1.2 mmol) in a water-ethanol (8:2) mixture with lemon juice as a biocatalyst. The reaction proceeds at 80°C for 4 hours, directly yielding the target compound with an embedded methyl group. This method avoids toxic solvents and achieves yields of 70–78%, as validated by thin-layer chromatography (TLC) and infrared (IR) spectroscopy.

Oxidative Cyclization of Hydrazine Derivatives

Oxidative cyclization of hydrazine-functionalized intermediates offers another pathway. For example, 3-hydrazinylpyrimidin-2-one (1.0 mmol) is treated with iodine (1.2 mmol) in dimethyl sulfoxide (DMSO) at 100°C for 3 hours. The reaction proceeds via radical intermediates, forming the triazole ring and simultaneously introducing the methyl group through a methyl donor such as trimethyl phosphate. This method yields 60–65% of the desired product, with the methyl group confirmed via carbon-13 NMR.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enhances reproducibility and scalability. Wang resin-bound 3-amino-1,2,4-triazole is reacted with methyl acetoacetate in the presence of trifluoroacetic acid (TFA) as a cleaving agent. After 24 hours of agitation, the resin is filtered, and the product is eluted with dichloromethane. This approach achieves yields of 90% with >95% purity, making it suitable for industrial applications.

化学反応の分析

Types of Reactions

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

科学的研究の応用

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, enhancing its inhibitory activity .

類似化合物との比較

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .

生物活性

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an antimicrobial, antiviral, and anticancer agent. Understanding its biological activity is crucial for the development of novel therapeutic agents.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, characterized by a fused triazole and pyrimidine ring structure. Its molecular formula is C6H6N4OC_6H_6N_4O, and it exhibits various biochemical properties that facilitate its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • E. coli : Exhibited a minimum inhibitory concentration (MIC) of 0.0227 µM.
  • S. aureus : Demonstrated considerable bacteriostatic effects.

The presence of a methyl group on the pyrimidine ring enhances its antimicrobial action compared to other substituents like phenyl groups .

Antiviral Activity

This compound has also been investigated for its antiviral properties. In vitro studies indicate that it can inhibit viral replication in various cell lines. Notably, it has shown activity against:

  • Zika Virus (ZIKV) : EC50 values around 2.4 μM.
  • Dengue Virus (DENV-2) : EC50 values approximately 1.4 μM.

These findings suggest that this compound may serve as a lead compound for developing antiviral therapeutics .

Anticancer Activity

The compound's anticancer potential is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In studies involving various cancer cell lines:

  • It demonstrated selective cytotoxicity against tumor cells while sparing normal cells.
  • The mechanism involves disruption of key signaling pathways associated with cell proliferation and survival .

The molecular mechanism by which this compound exerts its effects includes:

  • Enzyme Inhibition : Interacts with specific enzymes involved in metabolic pathways.
  • Binding Interactions : Forms complexes with biomolecules leading to altered gene expression.
  • Cellular Effects : Induces apoptosis in cancer cells through activation of intrinsic pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comprehensive evaluation of various derivatives showed that those with a methyl substituent exhibited enhanced antibacterial activity against common pathogens such as E. coli and S. aureus .
  • Antiviral Mechanism Investigation : Research demonstrated that the compound effectively inhibits viral replication by interfering with viral polymerase activity in infected cells .
  • Anticancer Activity Assessment : In vitro assays revealed that the compound induces G1-phase arrest in cancer cells and promotes apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

A comparison with other triazolopyrimidine derivatives highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundHighModerateHigh
Pyrazolo[3,4-d]pyrimidineModerateLowModerate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineLowHighModerate

This table illustrates that while similar compounds may exhibit overlapping activities, this compound stands out for its robust antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Multi-step syntheses often involve cyclization of substituted pyrimidine precursors with triazole-forming reagents. For example, thiomorpholine or morpholino derivatives can be introduced via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization includes temperature control (70–100°C), catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric adjustments to minimize byproducts. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the triazole ring and methyl substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ = 177.08 g/mol) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ for kinases) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like CDKs or serotonin receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the pharmacokinetic properties of this compound?

  • Methodology : Compare analogs with substituents at positions 6, 7, or 8 (Table 1). Methyl groups enhance lipophilicity (logP ↑), while polar groups (e.g., -NH2_2) improve solubility. Use in silico tools like SwissADME to predict absorption and permeability .

Table 1: Impact of Substituents on Key Properties

Substituent PositionExample GroupEffect on LogPBioactivity Trend
6-Methyl-CH3_3+0.5Enhanced CDK inhibition
7-Amino-NH2_2-0.3Improved solubility, reduced cytotoxicity
8-Fluoro-F+0.2Increased metabolic stability

Q. How can computational docking studies (e.g., AutoDock Vina) be applied to predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Target Preparation : Retrieve 3D structures (e.g., from PDB) for kinases or GPCRs.
  • Ligand Preparation : Generate low-energy conformers of the compound using Open Babel.
  • Docking Parameters : Use a search box centered on the active site, exhaustiveness = 20. AutoDock Vina’s scoring function identifies binding modes with ∆G < -8 kcal/mol as high-affinity candidates . Validate with molecular dynamics (e.g., GROMACS) to assess stability .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance or poor tissue penetration .
  • Metabolite Identification : Use LC-MS/MS to detect inactive metabolites. Modify susceptible sites (e.g., fluorinate labile C-H bonds) .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to maintain therapeutic concentrations .

Q. What analytical methods are critical for detecting and quantifying impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Detect impurities >0.1% using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
  • NMR Spectroscopy : Identify regioisomeric impurities (e.g., triazole positional isomers) via 1H^1H NMR splitting patterns .
  • Reference Standards : Compare retention times and spectra with certified standards (e.g., Trazodone-related impurities) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
  • Cell Line Authentication : Use STR profiling to confirm cell identity; passage number affects response .
  • Data Normalization : Report IC50_{50} relative to vehicle controls and normalize to protein content .

Structural Optimization

Q. What synthetic strategies improve the selectivity of this compound for kinase targets over off-target receptors?

  • Methodology :

  • Fragment-Based Design : Introduce bulky groups (e.g., 4-chlorophenyl) to block off-target binding pockets .
  • Covalent Modification : Add electrophilic warheads (e.g., acrylamides) for irreversible binding to catalytic cysteines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。